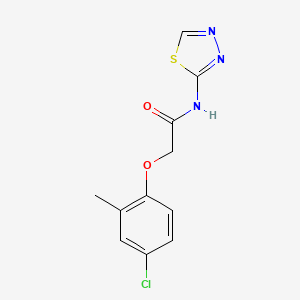
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in modulating the immune system and has been studied for its potential therapeutic applications.
作用机制
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide binds to the PD-1 protein, which is expressed on the surface of T-cells. PD-1 is a negative regulator of T-cell activity, and its binding to N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide leads to the inhibition of its activity. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to its role in modulating the immune system, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to have anti-tumor and anti-inflammatory effects. It has also been shown to increase the production of cytokines, which are important in the immune response.
实验室实验的优点和局限性
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in modulating the immune system and has potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be toxic to cells at high concentrations, and its effects on different cell types may vary.
未来方向
There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide. One area of research is the development of more potent and selective inhibitors of PD-1. Another area is the investigation of the potential therapeutic applications of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in diseases other than cancer. Additionally, the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other therapies is an area of active research.
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a small molecule inhibitor that has shown potential in modulating the immune system and has been studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of the PD-1 protein, which leads to the activation of T-cells. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has a number of advantages for lab experiments, but there are also limitations to its use. There are a number of future directions for the study of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, including the development of more potent and selective inhibitors of PD-1 and the investigation of its potential therapeutic applications in diseases other than cancer.
合成方法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the reaction of 4,5-dimethyl-1,3-thiazole-2-carbonyl chloride with 4-fluoroaniline, followed by a coupling reaction with acryloyl chloride. The final product is obtained through purification and recrystallization.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use in modulating the immune system. N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of PD-1, a protein that plays a key role in regulating the immune response. This inhibition leads to the activation of T-cells, which are important in fighting cancer and other diseases.
属性
IUPAC Name |
(E)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-10(2)19-14(16-9)17-13(18)8-5-11-3-6-12(15)7-4-11/h3-8H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRCJFJZSLCUDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-Dimethyl-thiazol-2-yl)-3-(4-fluoro-phenyl)-acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)




![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
